PF-4479745

Catalog No.
S539259
CAS No.
1065110-43-1
M.F
C17H22N4
M. Wt
282.391
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4479745

CAS Number

1065110-43-1

Product Name

PF-4479745

IUPAC Name

(9S)-2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Molecular Formula

C17H22N4

Molecular Weight

282.391

InChI

InChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21)/t12-/m0/s1

InChI Key

IHHALLDEDARSAL-LBPRGKRZSA-N

SMILES

CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

PF-4479745

Description

The exact mass of the compound Unii-73hby5P486 is 282.1844 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: PF-04479745 is a synthetic compound, meaning it was created in a laboratory and does not exist naturally [].
  • Significance in Scientific Research: Research suggests PF-04479745 acts as a selective agonist for the serotonin 5HT2C receptor [, ]. Serotonin receptors are involved in various physiological processes, and the 5HT2C receptor specifically plays a role in regulating appetite, bone density, and cognitive function []. Studying compounds that interact with this receptor is important for understanding its role in health and disease, potentially leading to the development of new medications.

Molecular Structure Analysis

  • PF-04479745 has the molecular formula C17H22N4, indicating it contains 17 carbon atoms, 22 hydrogen atoms, and 4 nitrogen atoms [, ].
  • Its structure features a bicyclic ring system, with a pyrimidoazepin core []. This core structure is present in various bioactive compounds [].
  • The molecule also contains a benzyl group (phenylmethyl) and two dimethyl groups (attached to two separate nitrogen atoms) [, ]. These functional groups can influence the compound's interactions with biological targets.

Physical And Chemical Properties Analysis

Some reported physical and chemical properties of PF-04479745 include [, ]:

  • Molecular weight: 282.4 g/mol []
  • InChIKey: IHHALLDEDARSAL-LBPRGKRZSA-N (unique identifier for chemical structure) []
  • Hydrogen bond donor count: 2 []
  • Hydrogen bond acceptor count: 4 []
  • Predicted topological polar surface area: 49.8 Ų (measure of a molecule's polarity) []

As mentioned earlier, PF-04479745 acts as a selective agonist for the serotonin 5HT2C receptor [, ]. This means it binds to the receptor and mimics the effects of the natural neurotransmitter serotonin. The specific downstream effects triggered by this activation are still under investigation, but researchers believe it may be involved in regulating appetite and bone density [].

Properties for Research Consideration

  • Structure: The presence of a pyrimidodiazepine ring system is found in some bioactive molecules. [Pubmed Central:] This ring structure can be a scaffold for further development of molecules targeting specific biological processes.
  • In Silico Prediction: Some resources provide predicted properties for Unii-73hby5P486, including factors like solubility and absorption. ChemSpider These predictions can be helpful in designing initial experiments to assess potential applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Exact Mass

282.1844

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Storer RI, Brennan PE, Brown AD, Bungay PJ, Conlon KM, Corbett MS, DePianta RP, Fish PV, Heifetz A, Ho DK, Jessiman AS, McMurray G, de Oliveira CA, Roberts LR, Root JA, Shanmugasundaram V, Shapiro MJ, Skerten M, Westbrook D, Wheeler S, Whitlock GA, Wright J. Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists with exquisite functional selectivity over 5-HT₂A and 5-HT₂B receptors. J Med Chem. 2014 Jun 26;57(12):5258-69. doi: 10.1021/jm5003292. Epub 2014 Jun 17. PubMed PMID: 24878222.

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